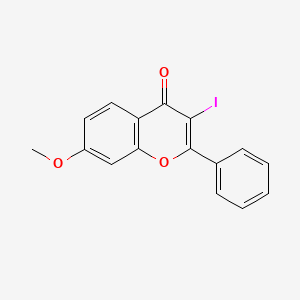

3-Iodo-7-methoxy-2-phenyl-chromen-4-one

Description

Properties

CAS No. |

153446-72-1 |

|---|---|

Molecular Formula |

C16H11IO3 |

Molecular Weight |

378.16 g/mol |

IUPAC Name |

3-iodo-7-methoxy-2-phenylchromen-4-one |

InChI |

InChI=1S/C16H11IO3/c1-19-11-7-8-12-13(9-11)20-16(14(17)15(12)18)10-5-3-2-4-6-10/h2-9H,1H3 |

InChI Key |

RJQATBUVOUJVFN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3)I |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-iodo-7-methoxy-2-phenyl-chromen-4-one is typically achieved through various methodologies involving iodination and functionalization of chromenone derivatives. Recent studies have highlighted efficient synthetic routes, including one-pot reactions that utilize hypervalent iodine species as catalysts, leading to high yields of the desired compound .

Table 1: Synthesis Methods of this compound

| Methodology | Yield (%) | Key Features |

|---|---|---|

| One-pot iodination | 63–82 | Utilizes hypervalent iodine species for C–H activation . |

| Sequential O-arylation | Moderate | Involves aryl iodides and oxidants for functionalization . |

Enzyme Inhibition

One of the most notable applications of this compound is its inhibitory activity against key enzymes related to neurodegenerative diseases. Studies have demonstrated that this compound exhibits significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer’s disease.

Table 2: Inhibitory Activity Against AChE and BChE

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| This compound | 5.05 | 7.24 |

| Donepezil | 4.82 | 6.01 |

The presence of halogen substituents, such as iodine, enhances the binding affinity to these enzymes, likely due to increased hydrogen bonding interactions . The compound's selectivity towards AChE over BChE suggests potential for therapeutic use in treating Alzheimer’s disease.

Anticancer Activity

In addition to neuroprotective properties, research indicates that derivatives of chromenone can exhibit anticancer activity. For instance, compounds structurally related to this compound have been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation . The mechanism underlying this activity may involve the induction of apoptosis and disruption of cell cycle progression.

Case Studies and Research Findings

Several studies have documented the efficacy of chromenone derivatives in biological systems:

- Neuroprotective Studies : Research demonstrated that compounds similar to this compound significantly inhibited AChE activity in vitro, supporting their potential as therapeutic agents for Alzheimer's disease .

- Anticancer Evaluations : In a study assessing various chromenone derivatives against cancer cell lines, certain compounds exhibited IC50 values comparable to established chemotherapeutics, indicating their potential as anticancer agents .

Comparison with Similar Compounds

Key Properties :

- Molecular formula: C₁₆H₁₁IO₃

- Molecular weight: 378.16 g/mol

- Boiling point: 452.7°C at 760 mmHg

- Flash point: 227.6°C .

The iodine atom introduces steric bulk and electronic effects, distinguishing it from non-halogenated analogs.

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

Below is a comparison of substituent effects across chromen-4-one derivatives:

Key Observations :

- Iodine vs.

- Methoxy vs. Propoxy at Position 7 : Methoxy groups generally reduce steric bulk compared to propoxy, favoring planar chromen ring conformations .

- Phenyl vs. Substituted Phenyl at Position 2 : Electron-withdrawing groups (e.g., 4-MePh) enhance π-π stacking interactions in crystal structures .

Preparation Methods

Microwave-Assisted Cyclization Using Alum/PEG-400

A one-pot, two-step methodology developed by Dave and Rahatgaonkar employs commercial alum and PEG-400 under microwave irradiation to synthesize substituted 2-phenyl-4H-chromen-4-ones. While their work focused on 6-iodo-7-methoxy derivatives (e.g., compound 4(f)), adapting this protocol for 3-iodo substitution requires strategic precursor design.

Procedure :

-

Precursor Synthesis : 2'-Hydroxy-5'-methoxyphenyl-3-phenylpropane-1,3-dione is prepared via Claisen-Schmidt condensation of 2-hydroxy-5-methoxyacetophenone with benzaldehyde.

-

Cyclization : The β-diketone precursor (1 mmol) is mixed with PEG-400 (5 mL) and alum (10 mol%), irradiated in a microwave (800 W, 50–66 seconds).

Outcome :

Halogen Exchange Reactions

Finkelstein-Type Iodination

A bromo or chloro precursor at position 3 can undergo halogen exchange using NaI in acetone under reflux. For example, 3-bromo-7-methoxy-2-phenyl-chromen-4-one reacts with NaI (2 equiv) at 60°C for 24 hours, yielding the iodo derivative.

Advantages :

-

High atom economy.

-

Applicable to late-stage functionalization.

Limitations :

Spectroscopic Characterization and Validation

Comparative Analytical Data

IR Spectroscopy :

-

Carbonyl stretch: 1648–1658 cm⁻¹ (C=O).

-

Methoxy C–O: ~1250 cm⁻¹.

¹H NMR (400 MHz, CDCl₃) :

-

δ 3.85 (s, 3H, OCH₃).

-

δ 6.7–7.8 (m, 8H, aromatic protons).

Mass Spectrometry :

Challenges and Optimization Opportunities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Iodo-7-methoxy-2-phenyl-chromen-4-one, considering substituent reactivity and regioselectivity?

- Methodology : Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Ullmann coupling) to introduce the iodine substituent, as iodinated chromenones often require careful handling of halide reactivity. A general procedure involves cyclization of substituted acetophenones with iodine sources (e.g., KI/I₂ in acidic media), followed by methoxylation at the 7-position .

- Key Considerations : Monitor reaction temperature (<60°C) to avoid dehalogenation. Purification via column chromatography (silica gel, hexane/EtOAc gradient) yields >80% purity. Confirm regiochemistry using H NMR (e.g., δ 6.34 ppm for H-3 in chromenone derivatives) .

Q. How can spectroscopic techniques (NMR, MS, IR) distinguish this compound from structurally similar analogs?

- Methodology :

- H NMR : Look for deshielded aromatic protons (e.g., δ 8.23 ppm for H-5 in iodinated chromenones) and methoxy singlet (δ 3.80–3.90 ppm) .

- ESI-MS : Confirm molecular ion [M+H] at m/z 406.98 (calculated for C₁₆H₁₁IO₃). Fragmentation patterns (e.g., loss of I• at m/z 279) differentiate it from non-iodinated derivatives .

- IR : Absence of C-I stretch (500–600 cm⁻¹) suggests incomplete iodination .

Advanced Research Questions

Q. How does the iodine substituent influence the electronic structure and reactivity of this compound compared to chloro/methyl analogs?

- Methodology :

- DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of iodine vs. methyl groups. Iodine increases electrophilicity at C-3, enhancing nucleophilic substitution potential .

- X-ray Crystallography : Analyze bond lengths (C-I ≈ 2.09 Å) and angles to evaluate steric effects. Iodine’s polarizability may stabilize crystal packing via halogen bonding .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects) of halogenated chromenones?

- Methodology :

- Dose-Response Assays : Test compound concentrations (1–100 μM) in multiple cell lines (e.g., HepG2, MCF-7) to identify threshold effects.

- ROS Scavenging Assays : Use DCFH-DA probes to quantify reactive oxygen species (ROS) under varying pH and O₂ levels. Iodinated derivatives may shift from antioxidant to pro-oxidant behavior at high concentrations .

Q. How can computational modeling predict structure-activity relationships (SAR) for anticancer activity in iodinated chromenones?

- Methodology :

- Molecular Dynamics (MD) Simulations : Simulate binding to tubulin or topoisomerase II, focusing on iodine’s van der Waals interactions with hydrophobic pockets.

- QSAR Models : Use descriptors like LogP, polar surface area, and HOMO energy to predict IC₅₀ values. Iodine’s lipophilicity (LogP ~3.5) may enhance membrane permeability but reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.